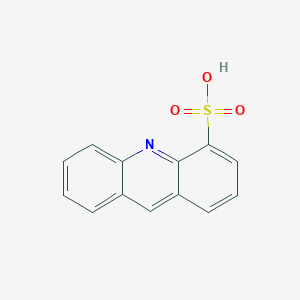
Acridine-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine-4-sulfonic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities
準備方法
Synthetic Routes and Reaction Conditions: Acridine-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of acridine using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the sulfonic acid group at the 4-position of the acridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts, such as p-sulfonic acid calix4arene, has been explored to improve reaction rates and selectivity . These methods offer advantages such as shorter reaction times and higher yields.
化学反応の分析
Types of Reactions: Acridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The acridine ring can be reduced under specific conditions to yield dihydroacridine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides and sulfonyl fluorides.
Reduction: Dihydroacridine derivatives.
Substitution: Sulfonamide derivatives.
科学的研究の応用
Acridine-4-sulfonic acid has found applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of acridine-4-sulfonic acid is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases and telomerases . The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological targets.
類似化合物との比較
- p-Sulfonic acid calix 4arene: Employed as a catalyst in the synthesis of acridine derivatives .
Acridine-1,8-dione: Known for its biological activity and applications in drug discovery.
Acridinediones: Used in the production of antimicrobial and anticancer drugs.
Uniqueness: Acridine-4-sulfonic acid stands out due to its specific sulfonic acid group at the 4-position, which imparts unique chemical properties and enhances its solubility. This makes it particularly useful in applications requiring high solubility and reactivity .
特性
CAS番号 |
861526-44-5 |
|---|---|
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC名 |
acridine-4-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H,(H,15,16,17) |
InChIキー |
BHURFNYMIAKIIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


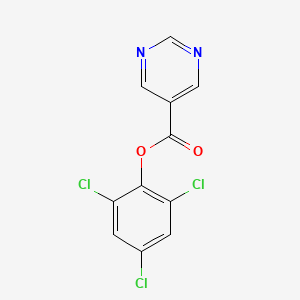
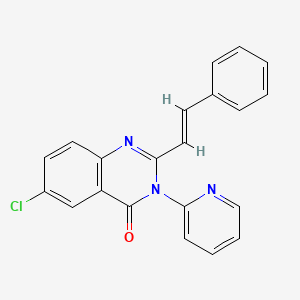
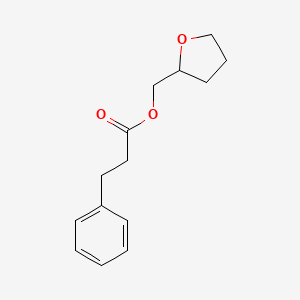
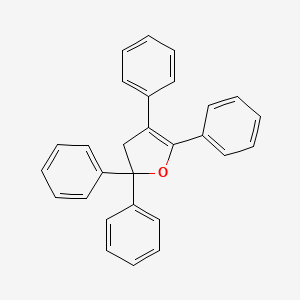
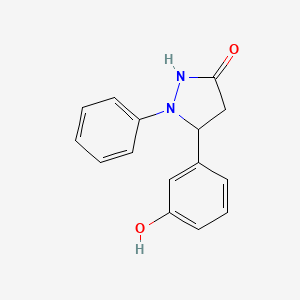
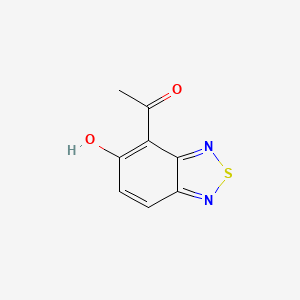
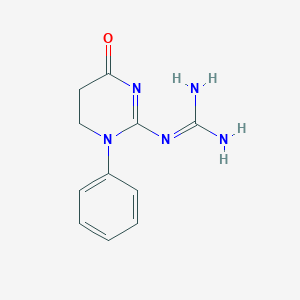
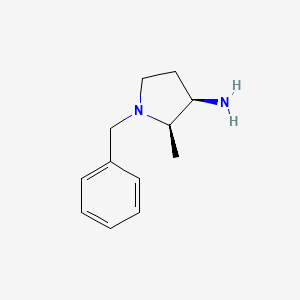
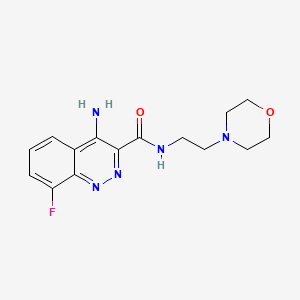
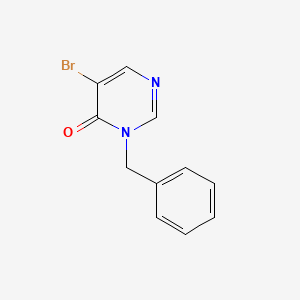
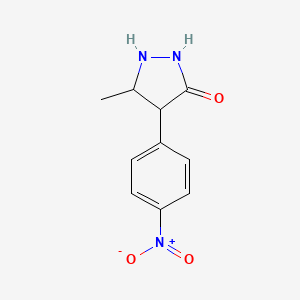
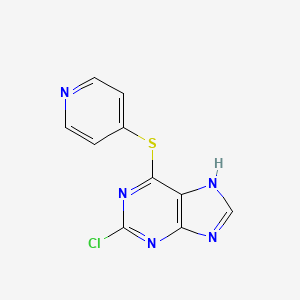
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
